4-Bromo-3-(trifluoromethoxy)toluene
Description
4-Bromo-3-(trifluoromethoxy)toluene (C₈H₆BrF₃O) is a halogenated aromatic compound characterized by a bromine atom at the para position and a trifluoromethoxy (–OCF₃) group at the meta position relative to the methyl group on the toluene backbone. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals and agrochemicals . The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound’s stability and reactivity in nucleophilic substitutions .
Properties
IUPAC Name |
1-bromo-4-methyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-2-3-6(9)7(4-5)13-8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZOAJPIPNXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2- or 4-Trifluoromethoxyaniline
A patented method (WO2007107820A2) utilizes 2- or 4-trifluoromethoxyaniline as starting materials. The process involves electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid under mild conditions (0–5°C). The reaction proceeds via regioselective bromination at the para position relative to the trifluoromethoxy group, yielding 4-bromo-2-trifluoromethoxyaniline with 93% selectivity . Subsequent deamination using sodium nitrite and hydrofluoric acid affords the final product.
Key conditions :
Bromine Chloride-Mediated Bromination
An alternative approach employs bromine chloride (BrCl) in organic solvents (e.g., dichloromethane) with triethylamine as an acid scavenger. This method achieves di-bromination of 4-trifluoromethoxyaniline at the 2,6-positions, followed by selective deprotection to yield the target compound. The reaction is conducted at 30–40°C for 12–16 hours , achieving 74% isolated yield .
Bromination of Toluene Derivatives
Direct Bromination of 3-(Trifluoromethoxy)Toluene
Bromination of 3-(trifluoromethoxy)toluene using elemental bromine (Br₂) in glacial acetic acid with iron powder and iodine as catalysts enhances meta-selectivity. This method, adapted from CA1144947A, achieves a 70:30 ratio of meta to para isomers at 70–75°C . Purification via fractional distillation isolates the desired product with 95% purity .
Reaction mechanism :
Radical Bromination with N-Bromosuccinimide (NBS)
Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux conditions (80°C) provides moderate yields (45–55% ). This method is less selective but suitable for small-scale synthesis.
Coupling Reactions
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3-bromo-4-methylphenylboronic acid and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in dimethylformamide (DMF) introduces the trifluoromethoxy group. The reaction requires Na₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst, achieving 65% yield .
Ullmann-Type Coupling
Copper-mediated coupling of 4-bromo-3-iodotoluene with potassium trifluoromethoxide in dimethyl sulfoxide (DMSO) at 120°C affords the product in 58% yield . This method avoids harsh bromination conditions but requires stoichiometric copper.
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors to optimize heat transfer and reaction control. Key steps include:
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Bromination : Automated feed of bromine into a toluene solution at 50–60°C .
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Quenching : Rapid cooling to minimize polybromination.
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Distillation : Separation of isomers using vacuum distillation.
Advantages :
Comparison of Synthetic Routes
| Method | Starting Material | Brominating Agent | Catalyst | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Electrophilic Bromination | 3-(Trifluoromethoxy)toluene | Br₂ | Fe/I₂ | 70–75 | 70 | High (meta) |
| NBS Bromination | 2-Trifluoromethoxyaniline | NBS | Acetic acid | 0–5 | 90 | High (para) |
| Radical Bromination | 3-(Trifluoromethoxy)toluene | NBS | AIBN | 80 | 55 | Moderate |
| Suzuki Coupling | Boronic acid derivative | – | Pd(PPh₃)₄ | 100 | 65 | High |
Challenges and Optimizations
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Isomer Separation : Dibrominated byproducts (e.g., 2,6-dibromo derivatives) require careful distillation or chromatography.
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Solvent Choice : Polar solvents (e.g., acetic acid) improve bromine solubility but may complicate purification.
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Catalyst Recycling : Iron and iodine catalysts in glacial acetic acid can be regenerated, reducing costs .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(trifluoromethoxy)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters as coupling partners in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products:
Scientific Research Applications
Synthesis and Preparation
The synthesis of 4-Bromo-3-(trifluoromethoxy)toluene typically involves the bromination of 4-trifluoromethoxy-toluene under controlled conditions. For example, one method includes the use of phosphorus tribromide, which facilitates the bromination process at low temperatures to ensure high yields and purity of the final product .
Scientific Research Applications
- Organic Synthesis Intermediate :
- Pharmaceutical Development :
- Material Science :
Case Study 1: Synthesis of Novel Pharmaceuticals
A study focused on synthesizing new anti-cancer agents utilized this compound as a key intermediate. The research demonstrated that modifications to this compound led to enhanced biological activity against specific cancer cell lines, showcasing its potential in drug development .
Case Study 2: Environmental Impact Assessment
Research evaluating the environmental impact of synthetic pathways involving this compound highlighted its role in reducing waste products compared to traditional synthesis methods. The study emphasized eco-friendly practices in chemical manufacturing by utilizing this compound as a more efficient reagent .
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethoxy)toluene depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The trifluoromethoxy group influences the electronic properties of the molecule, making it a valuable moiety in drug design and materials science .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key analogs differ in substituent type and position, significantly altering their chemical behavior:
Key Insight : The trifluoromethoxy group in the target compound provides superior electronic withdrawal compared to –F or –Cl, accelerating metal-catalyzed reactions while maintaining thermal stability .
Reactivity in Cross-Coupling Reactions
- Palladium-Catalyzed Couplings : this compound reacts efficiently with alkynes and arylboronic acids under Pd(0)/CuI catalysis (e.g., in toluene/triethylamine at 60°C) . By contrast, 4-Bromo-3-fluorotoluene requires higher temperatures (80–100°C) for comparable yields due to reduced electron withdrawal .
- Ullmann Couplings: The trifluoromethoxy group’s steric bulk slightly hinders reactions with phenols, whereas 3-Bromo-4-fluoro-toluene shows lower yields due to competing side reactions .
Physical and Chemical Properties
- Melting/Boiling Points : While exact data for the target compound are unavailable, analogs with –OCF₃ groups typically exhibit higher boiling points than –F or –Cl derivatives due to increased molecular weight and polarity .
- Solubility : The trifluoromethoxy group enhances solubility in polar aprotic solvents (e.g., NMP, DMF), critical for homogeneous catalytic conditions .
Research Findings and Computational Insights
- Reactivity Descriptors : Computational studies on 4-bromo-3-(methoxymethoxy)benzoic acid (a structural analog) reveal that electron-withdrawing groups lower the HOMO-LUMO gap (4.5 eV), enhancing electrophilicity. Similar trends are expected for the target compound .
- Solvent Effects : Solvation in polar solvents increases the electrophilicity of brominated trifluoromethoxy derivatives, favoring SNAr reactions .
Biological Activity
4-Bromo-3-(trifluoromethoxy)toluene (CAS Number: 261952-20-9) is a synthetic organic compound that has garnered attention in various fields including medicinal chemistry and material science. Its unique trifluoromethoxy group contributes to its chemical properties, influencing its biological activity. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H6BrF3O
- Molecular Weight : 251.03 g/mol
- Structural Formula :
The presence of bromine and trifluoromethoxy groups enhances the lipophilicity and reactivity of the compound, making it a candidate for various biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several noteworthy effects:
- Antiproliferative Effects : Studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, its activity was compared with known anticancer agents, demonstrating potential as a therapeutic agent in oncology .
- Mechanism of Action : The compound is believed to interact with tubulin, inhibiting its polymerization. This interaction can lead to cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer models .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects .
Antiproliferative Activity
A study published in MDPI evaluated the antiproliferative effects of various compounds, including this compound. The results showed that this compound had an IC50 value comparable to established chemotherapeutics, indicating strong potential for further development in cancer treatment .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 25 |
| CA-4 | MCF-7 | 3.9 |
| Other Compounds | MCF-7 | 10–33 |
Mechanism Studies
Flow cytometry analyses demonstrated that treatment with this compound resulted in G2/M phase arrest and subsequent apoptosis in MCF-7 cells. Confocal microscopy further confirmed alterations in microtubule organization upon treatment with this compound .
Case Studies
- Breast Cancer Research : A case study investigated the effects of this compound on MCF-7 breast cancer cells. The study found that the compound significantly reduced cell viability and induced apoptosis through tubulin destabilization mechanisms .
- Enzyme Inhibition : Another research effort focused on the enzyme inhibition properties of this compound, revealing its potential to modulate metabolic pathways critical for cancer cell survival .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Bromo-3-(trifluoromethoxy)toluene in laboratory settings?
- Methodological Answer : A plausible route involves sequential functionalization of toluene derivatives. For example, trifluoromethoxylation at the meta position can be achieved via Ullmann-type coupling or directed ortho-metalation followed by electrophilic quenching with trifluoromethylating agents (e.g., trifluoromethyl hypofluorite). Subsequent bromination at the para position may employ electrophilic bromine sources (e.g., /FeBr) or directed bromination using directing groups. Reaction optimization should consider steric hindrance from the trifluoromethoxy group and electronic effects on regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- , , and NMR : To confirm substitution patterns and electronic environments. The deshielding effect of the trifluoromethoxy group will split aromatic proton signals distinctively.
- IR Spectroscopy : To identify C-Br (~500–600 cm) and C-O-C (trifluoromethoxy, ~1100–1250 cm) stretches.
- Mass Spectrometry (EI/ESI) : For molecular ion validation and isotopic patterns due to bromine (/).
Cross-referencing with analogous compounds (e.g., 4-Bromo-3-methylaniline in ) ensures accurate assignments .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation from brominated aromatics.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).
- Storage : Store in amber glass bottles under inert atmosphere (N) to prevent decomposition.
Safety data for brominated toluenes () and trifluoromethoxy compounds () should inform risk assessments .
Advanced Research Questions
Q. How do electronic properties of the bromo and trifluoromethoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Calculate σ (trifluoromethoxy: σ ≈ 0.38) and σ (bromo: σ ≈ 0.23) to predict electron-withdrawing effects.
- Cross-Coupling Optimization : Use Pd-catalyzed Suzuki-Miyaura couplings; the electron-deficient aryl bromide may require stronger bases (e.g., CsCO) or ligands (XPhos) to enhance oxidative addition. Steric hindrance from the trifluoromethoxy group may slow transmetallation, necessitating elevated temperatures (~100°C) .
Computational studies (DFT) on analogous systems () can guide mechanistic insights .
Q. Can Density Functional Theory (DFT) accurately predict vibrational modes and bond parameters compared to experimental data?
- Methodological Answer :
- DFT Workflow : Optimize geometry at B3LYP/6-311++G(d,p) level; compare calculated bond lengths (C-Br: ~1.90 Å, C-O: ~1.36 Å) and angles with X-ray data (if available).
- Vibrational Analysis : Assign experimental IR/Raman peaks using potential energy distribution (PED) analysis. For example, the trifluoromethoxy group’s symmetric/asymmetric stretches (~1150–1250 cm) should align with computed values.
Studies on 4-bromo-3-(methoxymethoxy)benzoic acid () validate this approach .
Q. How do steric and electronic effects of the trifluoromethoxy group impact regioselectivity in electrophilic substitution?
- Methodological Answer :
- Directing Effects : The trifluoromethoxy group (-OCF) is a meta-directing, electron-withdrawing substituent. In nitration or sulfonation, electrophiles will preferentially attack the para position relative to the bromo group.
- Steric Considerations : The bulky -OCF may disfavor ortho substitution. Computational modeling (e.g., Molecular Electrostatic Potential maps, ) can visualize charge distribution and steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
